molecular formula C17H15N3O3S B15242706 Ethyl 2-(methylthio)-5-oxo-8-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

Ethyl 2-(methylthio)-5-oxo-8-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B15242706
M. Wt: 341.4 g/mol
InChI Key: BKTVSZLAXVMRTN-UHFFFAOYSA-N
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Description

Ethyl 2-(methylthio)-5-oxo-8-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS: 34711-92-7) is a pyridopyrimidine derivative with a fused bicyclic core. Key structural features include:

  • 8-Phenyl group: Enhances lipophilicity and π-π stacking interactions.
  • Ethyl ester at position 6: Modulates solubility and metabolic stability. The compound is synthesized via Hantzsch-type reactions, typically involving reflux of precursors like 6-aminouracil derivatives with ethyl esters in ethanol . Physical properties include a molecular weight of 265.29 g/mol and storage recommendations at 2–8°C .

Properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

ethyl 2-methylsulfanyl-5-oxo-8-phenylpyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H15N3O3S/c1-3-23-16(22)13-10-20(11-7-5-4-6-8-11)15-12(14(13)21)9-18-17(19-15)24-2/h4-10H,3H2,1-2H3

InChI Key

BKTVSZLAXVMRTN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C2=NC(=NC=C2C1=O)SC)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(methylthio)-5-oxo-8-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate pyrimidine derivatives with ethyl acetoacetate under basic conditions, followed by cyclization and functional group modifications . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) or sodium ethoxide (NaOEt) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methylthio)-5-oxo-8-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: H2O2, m-CPBA

    Reducing agents: NaBH4, LiAlH4

    Hydrolysis agents: HCl, NaOH

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Substituent Variations at Position 2

The 2-position substituent significantly impacts physicochemical and biological properties:

Compound Name 2-Substituent Molecular Weight (g/mol) Melting Point (°C) Key Evidence
Target Compound Methylthio (SCH₃) 265.29 Not reported
Pipemidic Acid Ethyl Ester (CAS: 51940-43-3) Piperazinyl 347.39 Not reported
Ethyl 8-Ethyl-5-oxo-2-(pyrrolidinyl) Derivative Pyrrolidinyl 338.36 (CAS: 33836-43-0) Not reported
Compound 7a () Amino (NH₂) 225 (yield) 289–291
  • Key Observations: Methylthio vs. Amino-substituted analogs (e.g., 7a) exhibit higher melting points (289–291°C) due to strong intermolecular hydrogen bonding .

Variations in the 8-Position Substituent

The 8-position substituent influences steric bulk and aromatic interactions:

Compound Name 8-Substituent Molecular Weight (g/mol) Synthesis Method Key Evidence
Target Compound Phenyl 265.29 Hantzsch reaction
Ethyl 8-Ethyl-5-oxo Derivative (CAS: 52013-82-8) Ethyl 338.36 Hydrothermal synthesis
Ethyl 8-Propyl Derivative (CAS: 76377-79-2) Propyl 357.39 Condensation reaction
  • Key Observations :
    • Phenyl vs. Alkyl groups : The phenyl group enables π-π stacking in crystal lattices, as seen in thiazolo-pyrimidine analogs with dihedral angles of 80.94° between aromatic systems . Alkyl chains (ethyl, propyl) increase flexibility but reduce crystallinity .

Core Heterocycle Modifications

Comparisons with fused heterocycles reveal structural diversity:

Compound Name Core Structure Key Features Key Evidence
Target Compound Pyrido[2,3-d]pyrimidine Planar bicyclic system with keto group
Ethyl 2-Amino-5-oxo-pyrido[4,3-d]pyrimidine Pyrido[4,3-d]pyrimidine Boat conformation (C5 deviation: 0.224 Å)
Thiazolo[3,2-a]pyrimidine Derivative Thiazolo-pyrimidine Fused thiazole ring, puckered pyrimidine
  • Key Observations: Pyrido[2,3-d] vs. Thiazolo-pyrimidines: Sulfur in the thiazole ring introduces additional hydrogen-bonding motifs (C–H···O) and influences pharmacological activity .

Implications for Drug Design

  • Bioactivity : Methylthio and phenyl groups may enhance kinase inhibition or antimicrobial activity, as seen in pyrimidine derivatives .
  • Solubility vs. Permeability : Ethyl esters balance solubility (e.g., 10 mM in DMSO for the target compound ) and bioavailability.
  • Toxicity: Limited data exist, but Safety Data Sheets (SDS) for analogs recommend precautions for laboratory handling .

Q & A

Q. What are the common synthetic routes for Ethyl 2-(methylthio)-5-oxo-8-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate?

The synthesis typically involves multi-step reactions, such as condensation of substituted pyrimidine precursors with aldehydes or ketones under acidic reflux conditions. For example, a related pyrido[2,3-d]pyrimidine derivative was synthesized by refluxing 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester with chloroacetic acid, 2,4,6-trimethoxybenzaldehyde, and sodium acetate in a 1:1 mixture of glacial acetic acid and acetic anhydride for 8–10 hours. The product was recrystallized from ethyl acetate with a 78% yield . Alternative methods, such as Hantzsch-type cyclization, may employ nitroarenes and formic acid derivatives under palladium catalysis, emphasizing the role of catalyst selection in optimizing regioselectivity .

Q. How is the structural conformation of the pyrido[2,3-d]pyrimidine core validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for conformational analysis. For instance, SC-XRD data from a structurally analogous compound revealed a puckered pyrimidine ring with a flattened boat conformation, where the chiral C5 atom deviates by 0.224 Å from the mean plane of the adjacent atoms (N2/C9/N1/C6/C7). Dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) further illustrate non-planar interactions critical for molecular packing .

Q. What spectroscopic techniques are used to characterize this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). Infrared (IR) spectroscopy confirms functional groups like carbonyl (C=O) and thioether (C-S) stretches. Mass spectrometry (MS) provides molecular weight validation .

Advanced Research Questions

Q. How does the electronic structure of the pyrido[2,3-d]pyrimidine ring influence its coordination chemistry?

The nitrogen-rich heterocycle can act as a polydentate ligand. In a nickel(II) complex ( ), the pyrido[2,3-d]pyrimidine carboxylate coordinates via the carbonyl oxygen and pyrimidine nitrogen, forming a distorted octahedral geometry. Bond lengths (e.g., Ni–O: ~2.05 Å, Ni–N: ~2.10 Å) and angles (e.g., O–Ni–O: ~90°) were determined via SC-XRD, highlighting ligand flexibility in metal-binding applications .

Q. What strategies resolve contradictions in biological activity data for pyrido[2,3-d]pyrimidine derivatives?

Discrepancies in bioactivity (e.g., varying IC₅₀ values in cancer cell lines) may arise from differences in assay conditions (e.g., serum concentration, incubation time) or substituent effects. For example, allyl-substituted analogs () showed enhanced antiproliferative activity compared to ethyl esters, likely due to improved membrane permeability. Dose-response curves and molecular docking simulations (e.g., targeting kinase ATP-binding pockets) are critical for mechanistic validation .

Q. How can reaction intermediates be trapped to elucidate the mechanism of pyrido[2,3-d]pyrimidine formation?

Time-resolved ¹H NMR or in-situ IR spectroscopy can monitor intermediate species. In a Hantzsch synthesis (), the nitroarene intermediate was isolated under reduced temperature (0–5°C) and characterized via MS and IR. Computational studies (DFT) further supported a stepwise mechanism involving imine formation followed by cyclization .

Q. What computational methods predict the compound’s stability under varying pH conditions?

Density Functional Theory (DFT) calculations assess protonation states and hydrolytic susceptibility. For instance, the ester group’s hydrolysis at alkaline pH (≥10) can be modeled using solvation-free energy calculations (e.g., COSMO-RS). Experimental validation via HPLC tracking of degradation products at pH 7.4 (physiological) and pH 10 is recommended .

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